molecular formula C19H19N3OS B2778571 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea CAS No. 391222-17-6

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2778571
CAS No.: 391222-17-6
M. Wt: 337.44
InChI Key: VAFWMROICIPYKZ-UHFFFAOYSA-N
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Description

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea is a synthetic compound designed for research applications, primarily within the field of medicinal chemistry. It belongs to the chemical class of aryl ureas, a scaffold recognized for its significant potential in modulating biological targets. The molecular structure incorporates a bi-aryl urea moiety, a feature commonly found in type II kinase inhibitors. This structural motif is known to facilitate key hydrogen bond interactions with enzyme active sites, particularly with conserved glutamate and aspartate residues, which can lead to high-affinity binding and potent inhibition . A closely related structural analog, a bi-aryl urea derivative based on a quinolone-carboxamide scaffold, has been documented in scientific literature as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), demonstrating promising antiangiogenic and pro-apoptotic activity in cancer research models . Furthermore, other diarylurea compounds are being investigated in patent literature for their role as allosteric modulators of various biological targets, indicating the broad utility of this chemical class in drug discovery . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its mechanism of action and potential applications in developing new therapeutic agents.

Properties

IUPAC Name

1-phenyl-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)14-8-10-15(11-9-14)17-12-24-19(21-17)22-18(23)20-16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWMROICIPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-thiazole derivatives, which are frequently modified at the phenyl or thiazole substituents to optimize bioactivity. Below is a comparison with key analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea (Target) 4-Isopropylphenyl, phenylurea ~353.4 (calculated) Hypothesized enhanced lipophilicity; potential for enzyme inhibition or anti-inflammatory activity. -
1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one 4-Chlorophenyl, methoxyphenyl, hydrazono - Most potent anti-inflammatory activity in its series; ulcer index 0.58±0.08 (33% of aspirin).
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-phenylurea (121829-03-6) 4-Bromophenyl, phenylurea ~379.2 Structural isomer; bromine substitution may enhance halogen bonding in target interactions.
1-(3,5-Dichlorophenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Dichlorophenyl, piperazinyl 534.2 High yield (83.7%); designed for enhanced solubility via piperazine moiety.
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea (11e) 3-Trifluoromethylphenyl 534.1 Fluorinated substituent improves metabolic stability and membrane permeability.
1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) 4-Isopropylphenyl, fluorobenzothiazole - Potent acetylcholinesterase inhibitor (IC₅₀ = 1.66 μmol/L); highlights role of isopropyl in activity.

Key Observations:

Toxicity: Para-substituted phenyl groups (e.g., 4-isopropyl, 4-bromo) are associated with lower ulcer indices compared to meta-substituted analogues, suggesting reduced gastrointestinal toxicity .

Synthetic Yields :

  • Urea-thiazole derivatives with piperazine linkers (e.g., 11a–11o) show consistently high yields (83–89%), indicating robust synthetic routes for similar compounds .

Enzyme Inhibition :

  • The isopropylphenyl moiety in compound 3d demonstrates that bulky hydrophobic groups enhance acetylcholinesterase binding, a property that may extend to the target compound.

Structural Characterization :

  • Isostructural compounds (e.g., 4 and 5 in –8) highlight the role of halogen substitution (Cl vs. F) in maintaining molecular planarity while adjusting crystal packing, which could influence solubility and formulation .

Limitations and Gaps:

  • Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogues.
  • The impact of the urea-thiazole core versus alternative heterocycles (e.g., imidazolidine-triones in ) remains unexplored.

Biological Activity

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that belongs to the thiazole derivative class. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.

Chemical Structure and Synthesis

The chemical structure of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea features a thiazole ring and a phenylurea moiety. The synthesis typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-aminothiazole under reflux conditions, followed by purification through recrystallization.

Antibacterial Activity

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays have demonstrated its potency in inhibiting bacterial growth. The compound's antibacterial mechanism includes:

  • Membrane Disruption : It creates pores in bacterial cell membranes, leading to cell lysis.
  • Killing Kinetics : The drug-peptide complex shows faster killing kinetics compared to the drug alone.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Remarks
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in response to lipopolysaccharide (LPS) stimulation in human cells. This suggests that it may be useful in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineIC50 (µM)Experimental Conditions
TNFα0.023LPS-stimulated THP-1 cells
IL-60.089LPS-stimulated SW1353 cells

The mechanisms by which 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea exerts its biological effects include:

  • Interaction with Biological Targets : Thiazole derivatives are known to interact with various cellular targets, impacting multiple biochemical pathways.
  • Induction of Apoptosis : Some studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells, indicating potential antitumor activity .
  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory responses.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various fields:

  • Antimicrobial Research : A study demonstrated that when complexed with cell-penetrating peptides, the antibacterial efficacy was enhanced, suggesting a new direction for developing antimicrobial therapies.
  • Cancer Treatment : Investigations into its antitumor properties have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cell lines, though further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenylurea, and how can purity be optimized?

  • Methodology : A common approach involves reacting 4-(4-isopropylphenyl)thiazol-2-amine with phenyl isocyanate or isothiocyanate under reflux in polar aprotic solvents (e.g., pyridine or DMF). For example, analogous thiourea derivatives were synthesized via refluxing with phenyl isothiocyanate for 6 hours, followed by recrystallization from ethanol to achieve high purity .
  • Optimization : Control reaction temperature (80–100°C) and use anhydrous conditions to minimize side reactions. Purity can be verified via HPLC or NMR, with crystallization in ethanol or acetonitrile as a standard purification step .

Q. How is the compound structurally characterized, and which spectroscopic techniques are critical?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly useful for confirming thiazole and urea backbone geometry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm and thiazole C-2 at ~160 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at ~344–428 m/z for analogous urea derivatives) .

Q. What are the primary biological targets or activities reported for this compound?

  • Findings : While direct data on this compound is limited, structurally similar phenylurea-thiazole hybrids exhibit antifungal and antitumor activities. For example, derivatives with chlorophenyl or trifluoromethoxy groups showed cytotoxicity against cancer cell lines (IC50_{50} < 10 µM) . Bioactivity is often linked to urea’s hydrogen-bonding capacity and thiazole’s aromatic π-π interactions .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., isopropylphenyl vs. thiophene) influence bioactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with substituent variations (e.g., thiophene in place of phenyl) and evaluate cytotoxicity or enzyme inhibition. For instance, replacing phenyl with thiophene in triazole-urea hybrids altered binding affinity to fungal cytochrome P450 enzymes .
  • Computational modeling : Use DFT calculations (Gaussian 09) to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, correlating electron density with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Approach :

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour incubation) to minimize variability .
  • Control stereochemistry : Chiral analogs (e.g., cyclopropyl derivatives) may exhibit divergent activities; confirm enantiopurity via chiral HPLC or X-ray .
  • Validate targets : Perform kinase profiling or thermal shift assays to identify off-target interactions that could explain discrepancies .

Q. How can synthetic yields be improved for large-scale production of derivatives?

  • Optimization :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (≥70%) for similar thiourea-thiazole systems .
  • Catalytic systems : Use Pd/C or CuI to accelerate coupling reactions, particularly for introducing aryl or heteroaryl groups .

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